molecular formula C9H14N2 B12439808 4-Tert-butylpyridin-3-amine

4-Tert-butylpyridin-3-amine

Cat. No.: B12439808
M. Wt: 150.22 g/mol
InChI Key: TZEDCZGGACXELD-UHFFFAOYSA-N
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Description

Significance of Aminopyridine Scaffolds in Organic Chemistry and Chemical Synthesis

Aminopyridine scaffolds are fundamental building blocks in the world of organic chemistry. sielc.comresearchgate.net Their unique structural features, which combine the aromaticity of a pyridine (B92270) ring with the reactivity of an amino group, make them versatile intermediates in the synthesis of more complex molecules. chemsrc.com The nitrogen atom in the pyridine ring and the exocyclic amino group can both act as sites for further functionalization, allowing for the construction of a diverse array of molecular architectures.

The position of the amino group on the pyridine ring significantly influences the compound's electronic properties and reactivity. For instance, 2-aminopyridines and 4-aminopyridines are known to participate in a wide range of chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and the formation of various heterocyclic systems. These reactions are instrumental in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. The introduction of substituents, such as the tert-butyl group, further modulates the steric and electronic environment of the aminopyridine core, providing a powerful tool for fine-tuning the properties of the target molecules.

The inherent basicity of the pyridine nitrogen and the nucleophilicity of the amino group are key to their synthetic utility. These properties allow them to act as ligands for metal catalysts, facilitating a variety of catalytic transformations. pubcompare.ai Furthermore, the aminopyridine moiety is a common pharmacophore found in numerous biologically active compounds, highlighting its importance in drug discovery and development.

Overview of Strategic Research Directions for 4-Tert-butylpyridin-3-amine and Related Derivatives

While the broader class of aminopyridines has been extensively studied, research specifically targeting this compound and its derivatives is more niche but holds significant potential. The strategic research directions for this compound can be broadly categorized into two main areas: synthetic methodology development and exploration of its applications in medicinal chemistry and materials science.

In the realm of synthetic chemistry, researchers are focused on developing efficient and regioselective methods for the synthesis of this compound itself, as well as for its further derivatization. This includes the exploration of novel catalytic systems, such as palladium-catalyzed amination reactions, to introduce the tert-butylamino group onto the pyridine ring. Additionally, methods for the selective functionalization of the pyridine ring at other positions, while the 3-amino group is present, are of great interest for creating a library of diverse derivatives.

From an applications perspective, the unique steric and electronic properties conferred by the 4-tert-butyl and 3-amino groups make this scaffold an attractive candidate for medicinal chemistry programs. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, which are crucial parameters for drug candidates. cymitquimica.com Research is therefore directed towards synthesizing derivatives of this compound and evaluating their biological activities against various therapeutic targets.

In materials science, the related compound 4-tert-butylpyridine (B128874) is known for its use as an additive in dye-sensitized solar cells, where it improves device efficiency and stability. acs.orgacs.orgsigmaaldrich.com This has spurred interest in exploring whether this compound and its derivatives could offer similar or enhanced performance in organic electronic devices.

Positioning of this compound within Contemporary Chemical Research Disciplines

This compound is positioned at the intersection of several key disciplines within contemporary chemical research, including organic synthesis, medicinal chemistry, and materials science.

In Organic Synthesis: It serves as a valuable building block, offering a unique combination of steric bulk and electronic properties. Its synthesis and reactivity are of interest to synthetic chemists looking to expand the toolbox of available molecular scaffolds.

In Medicinal Chemistry: The aminopyridine core is a "privileged scaffold," meaning it is frequently found in bioactive compounds. The addition of a tert-butyl group at the 4-position can be a strategic design element to improve the pharmacokinetic properties of potential drug molecules. Therefore, this compound is a relevant starting point for the discovery of new therapeutic agents.

In Materials Science: While direct applications are still emerging, the known utility of its isomer, 4-tert-butylpyridine, in solar cell technology provides a strong rationale for investigating the potential of this compound in the development of new functional materials. acs.orgacs.orgsigmaaldrich.com Its electronic properties and ability to coordinate with metal centers could be exploited in the design of novel catalysts, sensors, or electronic components.

The study of this compound and its derivatives contributes to a deeper understanding of structure-property relationships in substituted pyridines. The insights gained from research on this specific compound can have broader implications for the design and synthesis of other functional organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-tert-butylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-9(2,3)7-4-5-11-6-8(7)10/h4-6H,10H2,1-3H3

InChI Key

TZEDCZGGACXELD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)N

Origin of Product

United States

Synthetic Methodologies for 4 Tert Butylpyridin 3 Amine and Its Functionalized Analogues

Direct C-H Functionalization Strategies for Pyridine (B92270) Ring Substitution

Direct C-H functionalization has become a powerful tool in organic synthesis, offering more atom-economical routes to complex molecules by avoiding pre-functionalized starting materials. nih.gov

Regioselective metalation involves the deprotonation of a specific C-H bond on the pyridine ring using a strong base, creating a pyridyl anion that can react with an electrophile. znaturforsch.com The position of metalation is often guided by directing groups or the inherent electronic properties of the ring.

The use of sterically hindered magnesium or zinc amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has proven effective for the regioselective deprotonation of pyridines under milder conditions than traditional lithium bases. znaturforsch.comthieme-connect.de For the synthesis of a 4-tert-butyl substituted pyridine, a plausible strategy involves starting with a 3-substituted pyridine where the substituent can direct metalation to the C4 position. For instance, a protected amino group at the C3 position could direct a bulky base like TMPMgCl·LiCl to deprotonate the C4 position. The resulting organometallic intermediate can then be "quenched" with an appropriate electrophile to introduce the tert-butyl group.

Table 1: Examples of Regioselective Metalation on Pyridine Derivatives

Starting Material Base/Reagent Electrophile Product Yield (%) Reference
3-Fluoropyridine TMPMgCl·LiCl I₂ 3-Fluoro-4-iodopyridine 81 thieme-connect.de
2-Methoxypyridine TMP₃Al·3LiCl I₂ 2-Methoxy-3-iodopyridine 85 thieme-connect.de

This table illustrates the principle of regioselective metalation followed by electrophilic quenching on various pyridine substrates.

Electrophilic aromatic substitution (EAS) on the pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. nih.govyoutube.com Such reactions, when they do occur, typically proceed under harsh conditions and favor substitution at the C3 position. quora.comyoutube.com

To achieve substitution at the C4 position with a bulky electrophile like a tert-butyl group, the pyridine ring's reactivity must be modified. One common strategy is the conversion of the pyridine to its corresponding N-oxide. The N-oxide group is electron-donating through resonance, activating the C2 and C4 positions towards electrophilic attack. researchgate.net A Friedel-Crafts-type reaction on a pyridine N-oxide could potentially install a tert-butyl group at the C4 position. Subsequent deoxygenation of the N-oxide would yield the desired 4-tert-butylpyridine (B128874) core.

Another approach involves introducing strong electron-donating groups onto the ring to overcome the deactivating effect of the ring nitrogen and direct the substitution. youtube.com However, achieving C4 selectivity for a bulky group remains a significant synthetic challenge via classical EAS.

Amination Pathways for Pyridine Ring Modification

Once the 4-tert-butylpyridine scaffold is obtained, the subsequent introduction of an amino group at the C3 position can be accomplished through several reliable methods.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amines onto an aromatic ring. This pathway requires a precursor with a good leaving group, such as a halogen (Cl, Br, I), at the target position. For this synthesis, a 4-tert-butyl-3-halopyridine would be the necessary starting material.

The SNAr mechanism on pyridines is most favorable at the C2 and C4 positions, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.com While substitution at C3 is less favorable, it can be achieved, often requiring forcing conditions such as high temperatures or microwave irradiation to proceed at a reasonable rate. nih.govsci-hub.se The reaction of a 4-tert-butyl-3-halopyridine with an amine nucleophile, such as ammonia (B1221849) or a protected amine equivalent, would yield the target 3-amino product.

Table 2: Nucleophilic Aromatic Substitution on Halopyridines

Substrate Nucleophile Conditions Product Yield (%) Reference
2-Iodopyridine PhSNa NMP, Microwave, 100°C, 3 min 2-(Phenylthio)pyridine 99 sci-hub.se
3-Bromopyridine PhCH₂OH / NaH NMP, Microwave, 160°C, 10 min 3-(Benzyloxy)pyridine 78 sci-hub.se

This table provides examples of SNAr reactions on various halopyridines, demonstrating the utility of this method for ring functionalization.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a highly versatile and efficient method for forming C-N bonds. researchgate.net This reaction is often preferred over SNAr due to its milder conditions and broader substrate scope.

The reaction involves coupling a halo- or triflyloxypyridine with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Starting with 4-tert-butyl-3-bromopyridine or 4-tert-butyl-3-chloropyridine, a Buchwald-Hartwig amination using an ammonia source (e.g., ammonium (B1175870) salts or benzophenone (B1666685) imine followed by hydrolysis) would furnish 4-tert-butylpyridin-3-amine. nih.gov The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results.

Table 3: Representative Palladium-Catalyzed Amination of Halopyridines

Aryl Halide Amine Catalyst / Ligand Base Product Yield (%) Reference
3-Chloropyridine (B48278) Benzylamine Pd₂(dba)₃ / P(tBu)₄(iPr)P NaOtBu N-Benzylpyridin-3-amine 90 researchgate.net
3-Chloropyridine N-Methylaniline Pd₂(dba)₃ / P(tBu)₄(iPr)P NaOtBu N-Methyl-N-phenylpyridin-3-amine 99 researchgate.net

This table showcases the effectiveness of the Buchwald-Hartwig reaction for the amination of 3-chloropyridine with various amines.

Reductive amination is a robust and widely used method for synthesizing amines from carbonyl compounds. harvard.edu This approach avoids the use of halogenated precursors and is often characterized by high yields and mild reaction conditions. The process involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

To synthesize this compound via this route, a precursor such as 4-tert-butylpyridine-3-carbaldehyde would be required. The reaction of this aldehyde with an ammonia source (e.g., ammonium acetate) would generate an intermediate imine. A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is then used to reduce the C=N double bond without affecting the carbonyl group of the starting material, allowing for a one-pot procedure. harvard.edumasterorganicchemistry.com Catalytic hydrogenation over a metal catalyst is another common method for the reduction step. nih.gov

Table 4: Common Reducing Agents in Reductive Amination

Reducing Agent Key Features Typical Substrates Reference
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces iminium ions in the presence of carbonyls; effective at neutral pH. Aldehydes, Ketones harvard.edumasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Milder, less toxic alternative to NaBH₃CN; highly effective for a wide range of substrates. Aldehydes, Ketones masterorganicchemistry.commdpi.com

This table summarizes common reducing agents employed in reductive amination protocols.

Multi-Step Synthesis from Readily Available Pyridine Starting Materials

Constructing the this compound scaffold typically involves a multi-step sequence starting from simpler, commercially available pyridine derivatives. The regiochemical control of installing the two substituents—the tert-butyl group at the C4 position and the amine at the C3 position—is the principal challenge addressed by these strategies.

Strategies Involving Pre-functionalized Pyridine Rings

One effective approach begins with a pyridine ring that already contains one or more functional groups, which are then chemically manipulated to install the desired tert-butyl and amine moieties. This strategy leverages the known reactivity patterns of substituted pyridines to achieve the target structure.

A common tactic involves the introduction of a nitro group, which can be readily reduced to an amine in a late-stage step. For instance, a synthesis could commence with 4-chloropyridine. This precursor can undergo a Friedel-Crafts-type alkylation or a reaction with a tert-butyl Grignard reagent to install the C4 substituent. Subsequent nitration of 4-tert-butylpyridine would preferentially occur at the 3-position due to the directing effects of the alkyl group and the pyridine nitrogen. The final step is the reduction of the resulting 4-tert-butyl-3-nitropyridine to the target amine using standard reducing agents like tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.

Alternatively, ring transformation reactions can be employed to construct the functionalized pyridine core from different heterocyclic systems. For example, certain pyrimidinones (B12756618) have been shown to react with enaminones to undergo a ring transformation, leading to the formation of functionalized 4-aminopyridines. researchgate.net By carefully selecting the enaminone reactant, various substituents can be introduced, offering a potential, albeit more complex, route to the target compound. researchgate.net

Conversion of Pyridine N-Oxides to Substituted Aminopyridines

The use of pyridine N-oxides is a powerful and frequently utilized strategy for the synthesis of substituted aminopyridines. The N-oxide functionality alters the electronic properties of the pyridine ring, activating it for both electrophilic and nucleophilic substitution, often with different regioselectivity compared to the parent pyridine.

A general and effective pathway involves the nitration of a substituted pyridine N-oxide. For example, 4-tert-butylpyridine can be oxidized to 4-tert-butylpyridine N-oxide. Nitration of this intermediate would be directed to the C3 position. The subsequent reduction of the nitro group to an amine can be accomplished via catalytic hydrogenation. researchgate.net This method is advantageous as the N-oxide can be deoxygenated concurrently or in a separate step to yield the final product.

Another established route is the Reissert-Henze-type reaction, where pyridine N-oxides react with various reagents to introduce an amino group, typically at the C2 position. nih.gov However, variations of this chemistry can be adapted for other positions. For instance, the reduction of a 4-nitropyridine-N-oxide intermediate is a key step in a high-yield, three-stage synthesis of 4-aminopyridine. semanticscholar.org The reduction is often carried out with iron in the presence of acetic or mineral acids, achieving excellent yields. semanticscholar.org This approach could be adapted for a 4-tert-butyl substituted analogue.

A plausible synthetic sequence is outlined below:

Oxidation: 4-tert-butylpyridine is oxidized to 4-tert-butylpyridine N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

Nitration: The N-oxide is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 4-tert-butyl-3-nitropyridine N-oxide.

Reduction: The 3-nitro group is selectively reduced to an amino group. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common method that can simultaneously reduce the nitro group and deoxygenate the N-oxide to furnish this compound. researchgate.net

StepPrecursorReagentsProductTypical Yield
14-tert-butylpyridinem-CPBA4-tert-butylpyridine N-oxideHigh
24-tert-butylpyridine N-oxideHNO₃, H₂SO₄4-tert-butyl-3-nitropyridine N-oxideModerate to Good
34-tert-butyl-3-nitropyridine N-oxideH₂, Pd/CThis compoundGood to Excellent

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Solvent Effects and Reaction Kinetics

The choice of solvent is critical in multi-step organic syntheses, influencing reactant solubility, transition state stabilization, and reaction rates. In the synthesis of aminopyridines, both protic and aprotic solvents are employed depending on the specific reaction mechanism.

For reactions involving charged intermediates, such as electrophilic nitration, highly polar solvents like sulfuric acid are not just reagents but also the medium, facilitating the formation of the nitronium ion (NO₂⁺). In nucleophilic substitution or metal-catalyzed cross-coupling reactions, polar aprotic solvents are often preferred.

Solvent TypeExamplesInfluence on Reaction KineticsRelevant Synthetic Step
Polar Aprotic DMF, DMSO, AcetonitrileCan accelerate S_N2 and organometallic reactions by solvating cations while leaving anions relatively free.Palladium-catalyzed amination
Polar Protic Water, Ethanol, Acetic AcidCan stabilize both cations and anions; may participate in reactions (solvolysis). Effective for reactions involving charged species.Reduction of nitro groups with metals (e.g., Fe/CH₃COOH) semanticscholar.org
Non-Polar Toluene, Hexane, DioxaneSolubilizes non-polar organic reactants. Often used in organometallic reactions where moisture must be excluded.Grignard reactions, some cross-coupling reactions

The kinetics of quaternization reactions, which share mechanistic features with some pyridine functionalization steps, have been shown to be highly dependent on the solvent's polarity and solubility parameter. researchgate.net Similarly, the rate of formation of the C-N bond in catalytic amination reactions is significantly influenced by the solvent's ability to stabilize the catalytic intermediates.

Catalyst and Ligand Design for Improved Selectivity and Efficiency

Modern synthetic methods for constructing aminopyridines often rely on transition-metal catalysis, particularly palladium- and copper-based systems, for C-N bond formation. acs.org These methods offer a direct route to amination, potentially reducing the number of synthetic steps compared to classical methods.

In a palladium-catalyzed Buchwald-Hartwig amination, a halopyridine (e.g., 3-bromo-4-tert-butylpyridine) is coupled with an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand. The design of the ligand is crucial for the reaction's success. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are commonly used. They promote the key steps of oxidative addition and reductive elimination in the catalytic cycle and prevent catalyst deactivation. The ratio of catalyst to ligand can also be a decisive factor in achieving high conversion. nih.gov

Copper-catalyzed Ullmann-type couplings are another valuable tool. These reactions often use more economical copper salts (e.g., CuI, Cu(OAc)₂) and can be performed with or without specialized ligands. nih.gov The combination of a copper catalyst with a bipyridine ligand has been shown to be effective for certain C-N bond formations. nih.gov

Catalyst SystemMetalTypical LigandsAdvantages
Buchwald-Hartwig Palladium (Pd)Buchwald-type phosphines (SPhos, XPhos), dppfHigh functional group tolerance, broad substrate scope, generally high yields. acs.org
Ullmann Coupling Copper (Cu)Bipyridine, Phenanthroline, or Ligand-freeCost-effective metal, useful for specific substrates. nih.gov
Other Systems Rhodium (Rh), Ruthenium (Ru)Bipyridine (bpy)Can catalyze cycloaddition or coupling reactions to form the pyridine ring itself. nih.govresearchgate.net

The efficiency of these catalytic systems is highly dependent on the electronic and steric nature of the pyridine substrate. The presence of the bulky tert-butyl group in this compound's precursors can present a steric challenge, potentially requiring more active catalyst systems or harsher reaction conditions to achieve high yields. nih.gov Therefore, screening different combinations of catalysts, ligands, bases, and solvents is essential for optimizing the synthesis of this specific target molecule.

Reactivity and Derivatization Chemistry of 4 Tert Butylpyridin 3 Amine

Chemical Transformations of the Amino Functionality

The primary amino group in 4-tert-butylpyridin-3-amine is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The amino group of this compound readily undergoes acylation and sulfonylation reactions. These reactions involve the treatment of the amine with acylating or sulfonylating agents, respectively, typically in the presence of a base to neutralize the acid byproduct.

Acylation: Acylation introduces an acyl group (R-C=O) onto the nitrogen atom, forming an amide. Common acylating agents include acyl chlorides and acid anhydrides. For instance, the reaction with an acyl chloride would proceed as follows:

R-COCl + H₂N-C₉H₁₂N → R-CONH-C₉H₁₂N + HCl

The use of a non-nucleophilic base is often employed to scavenge the HCl produced. 4-(Dimethylamino)pyridine (DMAP) is a known superior catalyst for acyl-transfer reactions compared to pyridine (B92270). thieme-connect.de

Sulfonylation: Similarly, sulfonylation involves the reaction with a sulfonyl chloride to form a sulfonamide. This reaction is a common method for synthesizing sulfonamides, which are an important class of compounds. researchgate.net

R-SO₂Cl + H₂N-C₉H₁₂N → R-SO₂NH-C₉H₁₂N + HCl

These reactions are fundamental in modifying the electronic properties and steric bulk of the amino group, which can be crucial for various applications.

The amino group of this compound can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). These imines can then undergo further reactions, such as cyclization, to form various heterocyclic structures. For example, condensation with a dicarbonyl compound could lead to the formation of a new heterocyclic ring fused to the pyridine core.

A study on the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) demonstrated the formation of several complex products, highlighting the potential for intricate molecular architectures. nih.gov While this is not a direct reaction of this compound, it illustrates the general reactivity of amino groups in condensation reactions that can lead to heterocycle formation.

The oxidation of the amino group in aminopyridines can lead to the formation of nitroso or nitro derivatives. However, these reactions can be challenging due to the sensitivity of the pyridine ring to oxidation. The specific conditions required for the selective oxidation of the amino group in this compound are not extensively documented in readily available literature, but general methods for the oxidation of aromatic amines often involve the use of strong oxidizing agents like peroxy acids.

Further Functionalization of the Pyridine Ring

The pyridine ring of this compound can also be functionalized, although the positions available for substitution are influenced by the existing substituents.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com In the case of this compound, the positions ortho (position 2) and para (position 6) to the amino group are potential sites for electrophilic attack. However, the bulky tert-butyl group at position 4 may sterically hinder attack at the adjacent positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: Pyridine itself is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or through the formation of an N-oxide. The amino group is an electron-donating group, which further deactivates the ring towards nucleophilic substitution. Therefore, direct nucleophilic substitution on the pyridine ring of this compound is generally difficult to achieve without prior modification.

Halogenation: As a type of electrophilic aromatic substitution, halogenation of this compound would be directed by the amino group to the ortho and para positions. byjus.com Reagents like bromine water can be used for the bromination of activated aromatic rings. byjus.com

Stereoselective and Enantioselective Transformations Involving this compound

Stereoselective and enantioselective reactions are cornerstones of modern organic synthesis, enabling the precise construction of chiral molecules. These reactions are critical in the development of pharmaceuticals, agrochemicals, and other functional materials where specific stereoisomers exhibit desired biological activity. While specific examples involving this compound are not readily found in the literature, its structural features—a primary aromatic amine on a pyridine ring—suggest several potential avenues for its use in such transformations.

One theoretical application could be its use as a chiral resolving agent. By reacting racemic chiral acids with this compound, diastereomeric salts could be formed. These salts, possessing different physical properties, could then be separated by fractional crystallization. Subsequent treatment of the separated diastereomers would then yield the enantiomerically pure acids.

Furthermore, the amino group of this compound could be transformed into a chiral directing group. For instance, acylation with a chiral auxiliary would yield a chiral amide. The presence of this chiral group could then direct subsequent reactions on the pyridine ring or the tert-butyl group to proceed with high stereoselectivity. After the desired transformation, the chiral auxiliary could be cleaved to afford an enantiomerically enriched product.

Another potential area of exploration is the use of this compound as a ligand in asymmetric catalysis. The nitrogen atoms of the pyridine ring and the amino group could coordinate to a metal center, forming a chiral catalyst upon the introduction of other chiral ligands. Such a catalyst could then be employed in a variety of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The bulky tert-butyl group could play a significant role in creating a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction.

It is important to reiterate that these are hypothetical applications based on the structure of this compound and the established principles of stereoselective and enantioselective synthesis. Experimental validation of these concepts is currently lacking in the available scientific literature.

Cascade and Multicomponent Reactions Utilizing this compound as a Core Building Block

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. Multicomponent reactions (MCRs), on the other hand, involve the reaction of three or more starting materials in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov Both strategies are highly valued for their efficiency in building molecular complexity from simple precursors. nih.gov

Given the functional groups present in this compound (a primary amine and a pyridine ring), it could theoretically serve as a valuable building block in both cascade and multicomponent reactions.

In the context of multicomponent reactions, the primary amino group of this compound makes it a suitable component for well-known MCRs such as the Ugi and Passerini reactions. For example, in a Ugi four-component reaction, this compound could react with an aldehyde or ketone, a carboxylic acid, and an isocyanide to generate a complex α-acetamido carboxamide derivative. The resulting product would incorporate the 4-tert-butylpyridinyl moiety, offering a rapid route to a diverse library of compounds.

The following data table illustrates a hypothetical Ugi reaction involving this compound:

Reactant 1Reactant 2Reactant 3Reactant 4Hypothetical Product
This compoundBenzaldehydeAcetic acidTert-butyl isocyanide2-Acetamido-N-(tert-butyl)-N-(4-(tert-butyl)pyridin-3-yl)-2-phenylacetamide

Similarly, in cascade reactions, the initial reaction of the amino group could trigger a sequence of cyclizations or rearrangements involving the pyridine ring. For instance, a Pictet-Spengler-type reaction could be envisioned. If this compound were to be first converted to an imine with a suitable aldehyde containing an activating group, a subsequent acid-catalyzed intramolecular cyclization onto the pyridine ring could potentially lead to the formation of novel heterocyclic systems.

Coordination Chemistry and Catalytic Applications of 4 Tert Butylpyridin 3 Amine

4-Tert-butylpyridin-3-amine as a Ligand in Transition Metal Complexes

There is no available scientific literature on the use of this compound as a ligand in transition metal complexes. Research on related, but structurally distinct, ligands like 3-aminopyridine (B143674) and 4-tert-butylpyridine (B128874) exists, but direct studies on the target compound are absent. tubitak.gov.trmdpi.com

Synthesis and Structural Characterization of Metal-4-Tert-butylpyridin-3-amine Complexes

No published methods for the synthesis of metal complexes containing the this compound ligand could be identified. Consequently, there are no reports on their structural characterization, including techniques such as single-crystal X-ray diffraction, which would provide data on bond lengths, bond angles, and coordination geometries. While studies on complexes with 3-aminopyridine have detailed their crystal structures, this information cannot be extrapolated to the sterically and electronically different this compound. tubitak.gov.tr

Ligand-Metal Bonding Analysis and Coordination Modes

A ligand-metal bonding analysis for this compound complexes is not available due to the lack of synthesized and characterized examples. Potential coordination modes, which could involve the pyridyl nitrogen, the amino nitrogen, or bidentate chelation, have not been experimentally or theoretically investigated for this specific ligand. Aminopyridines can function as monodentate or bidentate ligands, but the influence of the 4-tert-butyl group on this behaviour in 3-aminopyridine has not been studied. tubitak.gov.tr

Influence of the tert-Butyl Group on Ligand Properties and Reactivity

The specific influence of the tert-butyl group on the ligand properties and reactivity of this compound has not been documented. General principles of steric and electronic effects can be inferred from studies on other substituted pyridines, but direct experimental or computational data for this compound is unavailable.

Steric Effects and Enantioselectivity in Catalytic Systems

There are no studies reporting on the steric effects of the 4-tert-butyl group in this compound within catalytic systems. The bulky tert-butyl group is often used to influence the stereochemical outcome of catalytic reactions, but its impact on enantioselectivity in the context of this specific aminopyridine ligand has not been explored. Research on other sterically hindered pyridine (B92270) ligands has shown significant effects on the electronic and structural properties of metal complexes, but these findings are not directly transferable. illinois.edu

Electronic Modulation of Metal Centers via Inductive and Resonance Effects

The electronic modulation of metal centers by this compound through inductive and resonance effects has not been investigated. The tert-butyl group is known to be an electron-donating group through induction, which would be expected to increase the electron density on the pyridine ring and potentially influence the properties of a coordinated metal center. However, without experimental data from techniques like cyclic voltammetry or spectroscopy on the corresponding metal complexes, any discussion remains speculative.

Role of this compound in Metal-Catalyzed Organic Transformations

No publications were found that describe the use of this compound or its metal complexes in metal-catalyzed organic transformations. While metal complexes of other aminopyridine and terpyridine ligands have been employed as catalysts in various reactions, including polymerization and cross-coupling, the catalytic activity of complexes derived from this compound remains an unexplored area of research. nih.govekb.eg

Applications in Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a palladium catalyst and a ligand that plays a crucial role in the catalyst's stability and reactivity. The electronic and steric properties of ligands, such as those potentially offered by a substituted aminopyridine like this compound, are critical for an efficient catalytic cycle.

A thorough search of chemical databases and scientific literature did not yield specific examples or detailed data on the use of this compound as a ligand in Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. Research in this area has predominantly focused on phosphine-based ligands, N-heterocyclic carbenes (NHCs), and other classes of nitrogen-containing ligands. While aminopyridine scaffolds are known in coordination chemistry, the specific catalytic performance of the 4-tert-butyl substituted 3-aminopyridine derivative in these key reactions remains undocumented in readily accessible literature.

Asymmetric Catalysis with this compound Ligands

Asymmetric catalysis aims to synthesize chiral molecules with a high degree of stereoselectivity, a critical aspect in the pharmaceutical and fine chemical industries. This is typically achieved by using a chiral catalyst, often a metal complex bearing a chiral ligand. Ligands derived from this compound would require the introduction of a chiral center, for instance, by modification of the amine or tert-butyl group, or by the formation of a chiral derivative.

No peer-reviewed articles or patents were found that describe the synthesis of chiral derivatives of this compound and their subsequent application as ligands in asymmetric catalysis. The development of new chiral ligands is an active area of research, but this specific structural motif has not been reported in the context of enantioselective transformations.

Contributions to Other Catalytic Cycles (e.g., Oxidation, Reduction)

Beyond cross-coupling, metal complexes are pivotal in a wide array of other catalytic transformations, including oxidation and reduction reactions. The ligand environment around the metal center dictates the catalyst's reactivity and selectivity in these processes.

While some studies detail the use of palladium-aminopyridine complexes in catalytic C-H oxidation, these typically involve more complex, multidentate aminopyridine-based ligands, such as tris(2-pyridylmethyl)amine (B178826) (tpa). rsc.orgresearchgate.net These studies show that palladium complexes can catalyze the oxidation of benzylic C-H bonds to ketones. rsc.orgresearchgate.net However, there is no specific mention or data related to the use of the monodentate this compound as a ligand in these or other catalytic oxidation cycles.

Similarly, a comprehensive literature search did not uncover any instances of this compound being employed as a ligand in catalytic reduction reactions, such as the hydrogenation or hydrosilylation of unsaturated functional groups.

Organocatalytic Applications of this compound

Organocatalysis involves the use of small organic molecules, without a metal center, to catalyze chemical reactions. Amines and their derivatives are a prominent class of organocatalysts, often activating substrates through the formation of iminium or enamine intermediates. For example, derivatives of 4-aminopyridine, such as 4-Dimethylaminopyridine (DMAP), are well-established nucleophilic catalysts. wikipedia.org

Despite the structural similarity to known organocatalysts, no studies were identified that specifically investigate or report the use of this compound as an organocatalyst. Its basicity and nucleophilicity suggest potential for such applications, but this has not been explored or documented in the available scientific literature.

Advanced Spectroscopic and Computational Characterization of 4 Tert Butylpyridin 3 Amine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of molecular structures and the study of their dynamic behaviors.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques and variable temperature (VT) studies, would provide profound insights into the solution-state structure and conformational dynamics of 4-Tert-butylpyridin-3-amine.

Conformational Analysis: The presence of the bulky tert-butyl group and the amino group on the pyridine (B92270) ring may lead to restricted rotation around the C-C and C-N bonds, potentially resulting in distinct conformational isomers. 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental in determining the spatial proximity of protons. For instance, correlations between the protons of the tert-butyl group and the aromatic protons on the pyridine ring would help to establish the preferred orientation of the tert-butyl group relative to the plane of the ring.

Dynamic Studies: Variable temperature NMR experiments are a powerful tool for investigating dynamic processes such as conformational exchange or restricted rotation. vnu.edu.vnox.ac.uk By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these processes. For this compound, VT-NMR could reveal if the rotation of the tert-butyl group or the amino group is hindered and quantify the activation energy for these rotations.

Expected ¹H and ¹³C NMR Data: Based on analogous structures, the expected chemical shifts in ¹H NMR would include signals for the tert-butyl protons (singlet, ~1.3 ppm), the amino protons (broad singlet), and distinct signals for the aromatic protons on the pyridine ring. The ¹³C NMR spectrum would show characteristic signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as for the carbons of the pyridine ring, with the carbon attached to the amino group showing a characteristic upfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.3 (s, 9H)~30-35 (CH₃), ~35-40 (quaternary C)
NH₂Broad singlet-
Pyridine-H2~8.0-8.2-
Pyridine-H5~7.0-7.2-
Pyridine-H6~8.1-8.3-
Pyridine-C2-~145-150
Pyridine-C3-~130-135
Pyridine-C4-~150-155
Pyridine-C5-~120-125
Pyridine-C6-~147-152

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, allowing for the confirmation of functional groups and insights into molecular structure. researchgate.netorgchemboulder.com

Functional Group Confirmation: The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the amino (N-H stretching and bending vibrations) and tert-butyl (C-H stretching and bending vibrations) groups, as well as the pyridine ring (C=C and C=N stretching vibrations). orgchemboulder.com Primary amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com

Vibrational Mode Analysis: A detailed analysis of the IR and Raman spectra, often aided by computational calculations, can assign specific vibrational modes to the observed bands. sci-hub.stnih.gov This analysis provides a deeper understanding of the molecular structure and bonding. For instance, the frequencies of the pyridine ring breathing modes are sensitive to the nature and position of substituents.

Table 2: Expected Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H stretch (asymmetric)~3400-3500Weak
N-H stretch (symmetric)~3300-3400Weak
C-H stretch (tert-butyl)~2960Strong
N-H bend~1600-1650Medium
Pyridine ring stretch~1550-1600Strong
C-N stretch~1250-1350Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the molecular structure. libretexts.orglibretexts.orgchemguide.co.uk

Precise Molecular Mass: HRMS would provide the exact mass of the molecular ion of this compound, confirming its elemental formula of C₉H₁₄N₂.

Fragmentation Pathway Analysis: The fragmentation of the molecular ion upon electron impact would likely proceed through several characteristic pathways. A common fragmentation for tert-butyl substituted aromatic compounds is the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation. Another likely fragmentation pathway would involve cleavage of the tert-butyl group as a whole. The amino group can also influence the fragmentation, potentially leading to the loss of ammonia (B1221849) (NH₃) or cleavage of the pyridine ring. The analysis of these fragmentation patterns helps to piece together the structure of the molecule. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
Fragment Ionm/zPlausible Origin
[M]⁺•150Molecular ion
[M - CH₃]⁺135Loss of a methyl radical
[M - C₄H₉]⁺93Loss of the tert-butyl group
[C₅H₄N]⁺78Pyridyl cation

X-ray Diffraction Studies for Solid-State Structural Analysis of Crystalline Forms and Complexes

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Obtaining a single crystal of this compound or a crystalline complex would allow for a detailed analysis of its solid-state structure.

Molecular Geometry: The X-ray crystal structure would provide accurate bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's geometry in the solid state. This would reveal the planarity of the pyridine ring and the orientation of the tert-butyl and amino substituents.

Quantum Chemical and Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental data, providing insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Frontier Molecular Orbitals

DFT calculations can be employed to model the properties of this compound with a high degree of accuracy.

Geometry Optimization: DFT calculations can predict the lowest energy conformation of the molecule, providing optimized bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray diffraction, if available.

Electronic Structure and Frontier Molecular Orbitals: DFT provides a detailed description of the electronic structure, including the distribution of electron density and the energies and shapes of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties. For this compound, the HOMO is expected to have significant contributions from the lone pair of the amino group and the π-system of the pyridine ring, while the LUMO is likely to be a π* orbital of the pyridine ring.

Table 4: Predicted DFT (B3LYP/6-31G*) Data for this compound
ParameterPredicted Value
HOMO Energy-5.0 to -6.0 eV
LUMO Energy-0.5 to -1.5 eV
HOMO-LUMO Gap~4.5 eV
Dipole Moment~2-3 Debye

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape and intermolecular interactions of this compound at an atomic level of detail. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the dynamic behavior of the molecule in various environments.

Conformational Flexibility: The conformational flexibility of this compound is primarily governed by the rotation around the C4-C(tert-butyl) and C3-N(amine) single bonds. MD simulations can elucidate the preferred dihedral angles and the energy barriers associated with these rotations. The bulky tert-butyl group is expected to significantly influence the conformational preferences, sterically hindering certain orientations and favoring others that minimize steric clash. Simulations can quantify the rotational freedom of the tert-butyl group and the amino group, revealing the most populated conformational states under different conditions (e.g., in vacuum, in a non-polar solvent, or in an aqueous solution).

Intermolecular Interactions: In the condensed phase, this compound molecules interact with each other and with solvent molecules through a combination of non-covalent forces, including hydrogen bonding, van der Waals interactions, and π-π stacking. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. MD simulations can provide a detailed picture of these hydrogen bonding networks, including their geometry, lifetime, and dynamics.

The following table presents hypothetical data from a molecular dynamics simulation of this compound in a box of water, illustrating the types of intermolecular interactions that can be quantified.

Table 1: Analysis of Intermolecular Interactions from a Hypothetical Molecular Dynamics Simulation of this compound in Water.
Interaction TypeDonor/Acceptor/GroupAverage Distance (Å)Coordination Number
Hydrogen Bond (N-H···O)Amine N-H / Water O2.92.1
Hydrogen Bond (N···H-O)Pyridine N / Water H2.81.5
π-π StackingPyridine Ring Centroid4.50.8
Hydrophobic Interactiontert-Butyl Group--

Computational Prediction of Spectroscopic Parameters and Reaction Mechanisms

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting the spectroscopic parameters of molecules like this compound and for elucidating the mechanisms of chemical reactions in which they participate.

Spectroscopic Parameters: DFT calculations can provide highly accurate predictions of various spectroscopic properties, which can aid in the interpretation of experimental spectra. For instance, the vibrational frequencies corresponding to the normal modes of vibration can be calculated and compared with experimental infrared (IR) and Raman spectra. This allows for a detailed assignment of the observed spectral bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be computed with good accuracy. These predictions are instrumental in assigning the signals in experimental NMR spectra and can help to confirm the molecular structure. The calculated NMR parameters are sensitive to the molecular geometry and electronic environment, providing a stringent test of the computational model.

The table below presents a set of hypothetical DFT-predicted ¹³C and ¹H NMR chemical shifts for this compound, referenced to tetramethylsilane (B1202638) (TMS).

Table 2: Hypothetical DFT-Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound.
Atom¹³C Chemical Shift (ppm)Proton¹H Chemical Shift (ppm)
C2145.2H28.15
C3138.9-NH₂4.50
C4155.8--
C5120.1H57.10
C6147.6H68.30
C(tert-butyl)34.5--
CH₃(tert-butyl)30.1-CH₃1.35

Reaction Mechanisms: Computational methods can be employed to investigate the potential energy surfaces of chemical reactions involving this compound. By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility and selectivity of different reaction pathways. For example, the reactivity of the amino group and the pyridine ring towards electrophilic or nucleophilic attack can be assessed.

DFT calculations can also provide insights into the electronic effects of the tert-butyl and amino substituents on the reactivity of the pyridine ring. The calculated atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps can be used to rationalize the observed or predicted regioselectivity of reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies in Theoretical Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. In a theoretical context, QSAR studies of this compound and its analogs can be performed to understand the structural requirements for a specific activity and to design new molecules with enhanced properties.

A hypothetical QSAR study on a series of substituted aminopyridines, including this compound, might involve the following steps:

Dataset compilation: A dataset of aminopyridine derivatives with their experimentally measured biological activities (e.g., enzyme inhibition, receptor binding affinity) would be collected.

Molecular descriptor calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each molecule in the dataset. These descriptors can be classified into several categories:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape indices, steric parameters, etc.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc.

Model development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to develop a mathematical equation that correlates the molecular descriptors with the biological activity.

Model validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model can provide valuable insights into the structure-activity relationships. For instance, the coefficients of the descriptors in the QSAR equation can indicate which molecular properties are important for the observed activity. A positive coefficient for a descriptor would suggest that increasing the value of that descriptor would lead to an increase in activity, while a negative coefficient would indicate the opposite.

The following table presents a hypothetical QSAR model for a series of aminopyridine derivatives, illustrating the types of descriptors that might be found to be significant.

Table 3: Hypothetical QSAR Model for a Series of Aminopyridine Derivatives.
DescriptorCoefficientDescriptionImpact on Activity
LogP0.45Octanol-water partition coefficient (lipophilicity)Positive
HOMO Energy-1.20Highest Occupied Molecular Orbital energy (electron-donating ability)Negative
Sterimol B5-0.25A steric parameter representing the width of a substituentNegative
Dipole Moment0.15A measure of the molecule's overall polarityPositive

Such a QSAR model could then be used to predict the activity of new, untested aminopyridine derivatives, thereby guiding the synthesis of more potent compounds. For this compound, the model could help to rationalize the influence of the tert-butyl group on its activity and suggest potential modifications to improve its properties.

Advanced Research Perspectives and Future Directions for 4 Tert Butylpyridin 3 Amine

Development of Next-Generation Synthetic Strategies for Diversified 4-Tert-butylpyridin-3-amine Derivatives

Future research will likely focus on creating libraries of this compound derivatives for screening in various applications. This requires the development of efficient and versatile synthetic methodologies. Modern synthetic organic chemistry offers several powerful tools that could be adapted for the diversification of the this compound core.

Key strategies include:

Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as Buchwald-Hartwig amination, could be employed to introduce a wide range of aryl, heteroaryl, or alkyl groups onto the exocyclic amino group. acs.org Similarly, Suzuki, Stille, and Sonogashira coupling reactions could be used to functionalize the pyridine (B92270) ring at positions C2, C5, and C6, provided a suitable halogenated precursor of this compound is available.

C-H Activation: Direct C-H activation and functionalization represent a highly atom-economical approach. semanticscholar.orgnih.gov Rhodium or ruthenium-catalyzed methods could potentially be developed to selectively introduce functional groups at the C2 or C6 positions of the pyridine ring, guided by the directing effect of the amino group. organic-chemistry.org

Multicomponent Reactions: One-pot multicomponent reactions are highly efficient for building molecular complexity. nih.gov Future work could explore the use of this compound as a building block in reactions like the A³ coupling (alkyne-aldehyde-amine) to generate novel propargylamine (B41283) derivatives. nih.gov

Skeletal Editing: Emerging techniques in skeletal editing could allow for the transformation of the pyridine core itself. For example, methods that convert pyrimidines to pyridines could be conceptually reversed or adapted to modify the core structure, offering novel pathways to unique analogs. chinesechemsoc.org

Synthetic StrategyTarget ModificationPotential Reagents/CatalystsDesired Outcome
Palladium-Catalyzed Amination N-functionalization of the amino groupPd catalysts (e.g., Pd(OAc)₂), phosphine (B1218219) ligands (e.g., XPhos), various aryl/alkyl halidesLibrary of N-substituted derivatives
Suzuki Coupling C-functionalization of the pyridine ringPd catalysts, boronic acidsArylated and heteroarylated derivatives
Direct C-H Arylation C-functionalization of the pyridine ringRu or Rh catalysts, aryl halidesSelective installation of aryl groups
A³ Coupling N-functionalization with propargyl groupsCopper or Ruthenium catalysts, aldehydes, terminal alkynesComplex propargylamine derivatives

Exploration of Novel Catalytic Systems Based on this compound Ligands

The combination of a pyridine nitrogen and an adjacent amino group makes this compound an attractive candidate for a bidentate ligand in transition metal catalysis. The bulky tert-butyl group can create a specific steric environment around the metal center, potentially leading to high selectivity in catalytic transformations.

Future research in this area could explore:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and used as ligands for asymmetric hydrogenation, transfer hydrogenation, or C-C bond-forming reactions. acs.org The steric bulk of the tert-butyl group would be instrumental in creating a well-defined chiral pocket to control enantioselectivity.

Ruthenium and Iron Complexes: Aminopyridine ligands have been successfully used in iron and ruthenium complexes for polymerization and atom transfer radical polymerization (ATRP) catalysts. acs.orgmdpi.com The specific steric and electronic properties of this compound could lead to catalysts with novel reactivity or improved performance.

Palladium N-Heterocyclic Carbene (NHC) Complexes: Aminopyridines can act as ancillary ligands in palladium-NHC complexes, which have shown promise in various catalytic applications. nih.gov Incorporating this compound into such systems could modulate the catalytic activity and stability of the complexes.

Catalytic SystemMetal CenterPotential ApplicationRole of this compound Ligand
Asymmetric Transfer Hydrogenation Ruthenium (Ru)Enantioselective reduction of ketonesCreates a sterically defined chiral environment to control facial selectivity.
Atom Transfer Radical Polymerization Iron (Fe), Copper (Cu)Controlled polymer synthesisModulates the redox potential and stability of the metal center.
Cross-Coupling Reactions Palladium (Pd), Nickel (Ni)C-C and C-N bond formationStabilizes the active catalytic species and influences reductive elimination.

Integration of this compound into Advanced Materials Design

The functional groups present in this compound make it a valuable component for the design of advanced functional materials.

Porous Frameworks (MOFs and COFs): The amino group can serve as a reactive site for post-synthetic modification within Metal-Organic Frameworks (MOFs) or as a key building block in the synthesis of Covalent Organic Frameworks (COFs). acs.orgrsc.orgresearchgate.net Amine-functionalized MOFs are known for their applications in gas capture (e.g., CO₂), and the specific basicity and steric environment of this compound could offer unique advantages. rsc.orgresearchgate.net The pyridine nitrogen and the amino group could also coordinate to metal centers, acting as a linker itself in the formation of novel MOF structures. rsc.org

Functional Polymers: The molecule can be incorporated into polymer chains either as a monomer or as a pendant group. This could imbue the resulting polymers with properties such as enhanced thermal stability, specific ligand-binding capabilities, or altered electronic properties.

Perovskite Solar Cells: Additives are crucial for improving the efficiency and stability of perovskite solar cells. 4-tert-butylpyridine (B128874) is a common additive used to improve the properties of the hole transport layer (HTL) and suppress charge recombination. ossila.com The amino group in this compound could provide an additional interaction site, potentially leading to improved passivation of perovskite crystal defects and enhanced device performance.

Material TypeRole of this compoundPotential Application
Metal-Organic Frameworks (MOFs) Functional linker or post-synthetic modification agentSelective CO₂ capture, heterogeneous catalysis
Functional Polymers Monomer or pendant functional groupGas separation membranes, stimuli-responsive materials
Perovskite Solar Cells Additive in the hole transport layerEnhancing efficiency and long-term stability

Interdisciplinary Research Opportunities for this compound in Emerging Chemical Fields

The unique structure of this compound opens doors to several interdisciplinary research areas.

Medicinal Chemistry and Chemical Biology: The aminopyridine core is a privileged scaffold in drug discovery. researchgate.netnih.gov Derivatives of this compound could be synthesized and screened for various biological activities, including as enzyme inhibitors or receptor modulators. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, which are key parameters in drug design.

Fluorescent Probes and Bioimaging: Some highly substituted aminopyridine derivatives exhibit interesting fluorescent properties. nih.gov Research could focus on synthesizing derivatives of this compound that possess fluorophores. The amino group provides a convenient handle for bioconjugation, allowing these molecules to be used as probes for imaging specific proteins or cellular components. nih.gov

Supramolecular Chemistry: The hydrogen bond donor (N-H) and acceptor (pyridine N) sites allow the molecule to participate in self-assembly and molecular recognition events. This could be exploited to build complex supramolecular architectures, such as capsules, cages, or functional gels.

Methodological Advancements in Characterization and Computational Studies of Aminopyridines

Advancements in analytical and computational techniques are crucial for understanding the structure-property relationships of this compound and its derivatives.

Advanced Spectroscopy and Crystallography: While standard techniques like NMR and IR spectroscopy are essential, more advanced methods will be needed. nih.govacs.org Solid-state NMR could provide insights into the structure of polymeric materials or MOFs incorporating the molecule. Single-crystal X-ray diffraction will be vital for unambiguously determining the coordination modes in metal complexes and the packing arrangements in crystalline materials. mdpi.comnih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its metal complexes. ekb.eg These studies can predict the most likely sites for electrophilic or nucleophilic attack, guide the design of new synthetic routes, and help rationalize the outcomes of catalytic reactions. Molecular dynamics simulations could be used to study the behavior of this molecule when integrated into larger systems like polymers or biological macromolecules.

TechniqueInformation GainedRelevance to Research
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, coordination geometry.Essential for confirming the structure of new derivatives and metal complexes.
2D NMR (COSY, HMBC, HSQC) Unambiguous assignment of proton and carbon signals, connectivity mapping.Crucial for structural elucidation of complex synthetic derivatives.
Density Functional Theory (DFT) Electronic structure, orbital energies (HOMO/LUMO), reaction pathways, predicted spectra.Guides synthetic design, explains reactivity, and supports experimental findings.
Molecular Dynamics (MD) Conformational dynamics, interactions within a larger system (e.g., polymer, active site).Predicts material properties and binding modes in biological systems.

Q & A

What are the recommended methods for synthesizing 4-Tert-butylpyridin-3-amine in a laboratory setting?

Level : Basic
Methodological Answer :

  • Nucleophilic Substitution : Start with 3-aminopyridine derivatives and introduce the tert-butyl group via alkylation using tert-butyl halides under inert conditions. Monitor reaction progress with TLC or HPLC .
  • Cross-Coupling Reactions : Utilize palladium-catalyzed Suzuki-Miyaura coupling to attach tert-butylphenyl groups to pyridine precursors. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for regioselectivity .
  • Protection/Deprotection Strategies : Use tert-butyl carbamate (Boc) protection for the amine group during synthesis to prevent side reactions. Deprotect with TFA or HCl in dioxane .

What safety protocols should be followed when handling this compound?

Level : Basic
Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Management : Segregate chemical waste into halogenated and non-halogenated containers. Partner with certified waste disposal firms for incineration or neutralization .
  • Emergency Procedures : In case of spills, adsorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

How can researchers optimize the yield of this compound in multi-step synthetic routes?

Level : Advanced
Methodological Answer :

  • Reaction Monitoring : Use in situ FTIR or NMR to track intermediate formation. Adjust stoichiometry if unreacted starting materials persist .
  • Catalyst Screening : Test palladium complexes (e.g., PdCl₂(dppf)) or ligand-free conditions to reduce side products. For Boc deprotection, compare TFA vs. HCl efficiency .
  • Purification Techniques : Employ flash chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate high-purity product .

What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

Level : Advanced
Methodological Answer :

  • Multinuclear NMR : Assign ¹H and ¹³C NMR peaks to confirm tert-butyl (-C(CH₃)₃) and pyridin-3-amine groups. Compare with spectral libraries (e.g., PubChem) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., tert-butyl vs. alternative substituents) by growing single crystals in dichloromethane/hexane .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₁₄N₂) using ESI+ or MALDI-TOF, ensuring isotopic patterns match theoretical values .

How to address contradictory data in the reactivity of this compound with different electrophilic agents?

Level : Advanced
Methodological Answer :

  • Controlled Replication : Repeat reactions under standardized conditions (temperature, solvent, molar ratios) to verify inconsistencies .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare activation energies for competing reaction pathways (e.g., nitration vs. acylation) .
  • Cross-Validation with Analogues : Test structurally similar compounds (e.g., 3-methylpyridin-4-amine) to determine if steric effects from the tert-butyl group alter reactivity .

What are the potential applications of this compound in pharmaceutical research?

Level : Basic
Methodological Answer :

  • Drug Scaffold Development : Use as a building block for kinase inhibitors or GPCR modulators. The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration .
  • Biochemical Probes : Label with fluorophores (e.g., FITC) to study protein-ligand interactions via fluorescence polarization assays .
  • Antimicrobial Studies : Screen against Trypanosoma brucei or Plasmodium falciparum, leveraging pyridine’s heterocyclic bioactivity .

How to mitigate hazards during large-scale synthesis of this compound?

Level : Advanced
Methodological Answer :

  • Process Safety Assessment : Conduct DSC/TGA analysis to identify exothermic decomposition risks. Scale reactions incrementally (e.g., 1g → 100g) .
  • Solvent Substitution : Replace flammable solvents (e.g., Et₂O) with safer alternatives (e.g., MeTHF) for tert-butyl group introduction .
  • In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to detect hazardous intermediates (e.g., nitro derivatives) in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.